BenchChemオンラインストアへようこそ!

2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one

Medicinal Chemistry GABAA Receptor Ligands Structure-Activity Relationship

Specifically designed 2-methyl-3,8-diphenyl-substituted pyrazolo[5,1-c][1,2,4]benzotriazine. This is the only commercially accessible derivative combining a C2-methyl and C8-phenyl on the 3-phenyl core. Generic swap to the 8-des-phenyl analog (C16H14N4O) or other C8 variants results in undefined target engagement at GABAA BZD sites and MUS81/MRE11. Procure this precise compound to ensure SAR continuity and valid lipophilicity-CNS penetration correlation.

Molecular Formula C22H18N4O
Molecular Weight 354.4 g/mol
Cat. No. B4831172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one
Molecular FormulaC22H18N4O
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1=NN2C3=C(C(=O)CC(C3)C4=CC=CC=C4)N=NC2=C1C5=CC=CC=C5
InChIInChI=1S/C22H18N4O/c1-14-20(16-10-6-3-7-11-16)22-24-23-21-18(26(22)25-14)12-17(13-19(21)27)15-8-4-2-5-9-15/h2-11,17H,12-13H2,1H3
InChIKeyAJLBZUZJEXVWCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one: Core Scaffold and Research-Grade Identity


The compound 2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one (C22H18N4O) is a synthetic heterocyclic molecule belonging to the pyrazolo[5,1-c][1,2,4]benzotriazine class. This tricyclic scaffold is recognized in medicinal chemistry research for its potential as a ligand for the benzodiazepine binding site on GABAA receptors [1], a privileged structure within broader drug discovery programs [2]. Its defining structural features include a 2-methyl substituent and phenyl groups at the 3- and 8-positions on the core ring system.

Substitution Risk in 2-Methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one Analogs


Substitution within the pyrazolo[5,1-c][1,2,4]benzotriazine class fails without careful consideration of the substituent pattern. SAR studies have demonstrated that the nature and position of substituents, particularly at the 3-, 7-, and 8-positions and the presence of the N5-oxide, profoundly influence in vitro receptor binding affinity and downstream in vivo anticonvulsant efficacy [1]. The specific combination of a 2-methyl and 8-phenyl group on the 3-phenyl core creates a unique electronic and steric environment that is not replicated by analogs like the 8-des-phenyl derivative (C16H14N4O) or derivatives with alternative C8-substituents. A generic swap to an in-class compound without head-to-head binding data risks selecting a candidate with unknown or reduced target engagement.

Quantitative Differentiation Analysis for Procuring 2-Methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one


Structural Differentiation vs. 8-Des-Phenyl Analog (CHEMBL2094446)

The target compound is structurally differentiated from the common analog 2-methyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one (CHEMBL2094446) by the presence of an additional phenyl ring at the 8-position . While the analog possesses a molecular weight of 278.3 g/mol and a calculated LogP of 2.83, the target compound (MW ~354.4 g/mol) is a larger, more lipophilic entity. This difference is expected to alter target binding kinetics and pharmacokinetic properties, though specific differential biological activity data (e.g., Ki, IC50) between these two exact compounds could not be identified in non-prohibited public sources.

Medicinal Chemistry GABAA Receptor Ligands Structure-Activity Relationship

Differentiation from 2-Methyl-8-(2-methylphenyl)-3-phenyl Analog (ChemDiv)

A commercially cataloged comparator, 2-methyl-8-(2-methylphenyl)-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one (ChemDiv, MW 368.44 g/mol), introduces a tolyl group at the 8-position instead of a phenyl group . The target compound's unsubstituted 8-phenyl ring offers a distinct electronic and steric profile. While both are cataloged for screening purposes, no public head-to-head biological assay data exists to quantify which substitution pattern yields superior potency or selectivity for any specific biological target. The choice between them is driven by the screening library's structural diversity needs.

Library Screening Chemical Probes Kinase Inhibition

Key Application Scenarios for 2-Methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one Based on Structural Inference


Focused GABAA Receptor Ligand Screening Library Expansion

Based on the established activity of the pyrazolo[5,1-c][1,2,4]benzotriazine core as a benzodiazepine receptor ligand scaffold [1], this compound serves as a specific, rationally designed entry for expanding a focused library. Its unique 2-methyl-3,8-diphenyl substitution pattern is intended to probe lipophilic and steric tolerance at the receptor's accessory binding pocket, a hypothesis directly testable in a competitive radioligand binding assay against commercially available benzodiazepine site ligands.

Chemical Probe for Nuclease Inhibition Studies

The pyrazolotriazine scaffold, to which this compound belongs, has been patented as a core structure for inhibitors of the cancer-relevant nucleases MUS81 and MRE11 [2]. This specific derivative, with its distinct C2 and C8 substitution, can be used as a tool compound in structure-activity relationship (SAR) studies to optimize inhibitory potency and selectivity over wild-type nucleases, contributing to the development of targeted cancer therapeutics.

Physicochemical Property Benchmarking in CNS Drug Design

With its increased lipophilicity inferred from the diphenyl substitution pattern compared to the simpler 3-phenyl analog, this compound can be used as a benchmark in a series to correlate measured LogD, brain tissue binding, and CNS penetration. Such data are critical for CNS drug design programs where fine-tuning lipophilicity influences the therapeutic window and off-target binding.

Quote Request

Request a Quote for 2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.